molecular formula C26H42NNaO4 B162679 GLYCOLITHOCHOLIC ACID, SODIUM SALT

GLYCOLITHOCHOLIC ACID, SODIUM SALT

Cat. No.: B162679
M. Wt: 455.6 g/mol
InChI Key: LQKBJAKZKFBLIB-LGURPPGFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Lithocholylglycine (sodium) has a wide range of scientific research applications:

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Glycolithocholic acid (sodium) is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to interact with farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .

Cellular Effects

Glycolithocholic acid (sodium) has been found to be associated with a variety of hepatic and intestinal diseases . It has been shown to exert anti-inflammatory and anti-tumor effects under certain conditions . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Glycolithocholic acid (sodium) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Glycolithocholic acid (sodium) has been observed to have temporal effects. For instance, serum Glycolithocholic acid 3-sulfate (GLCA-3S) levels were found to increase with age in children .

Dosage Effects in Animal Models

In animal models, the effects of Glycolithocholic acid (sodium) vary with different dosages . High concentrations of lithocholic acid, from which Glycolithocholic acid (sodium) is derived, have been found to induce oxidative stress and DNA damage, and promote tumor development .

Metabolic Pathways

Glycolithocholic acid (sodium) is involved in the metabolic pathways of bile acids, which are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .

Transport and Distribution

Glycolithocholic acid (sodium) is transported and distributed within cells and tissues. It goes through enterohepatic circulation along with other bile acids .

Subcellular Localization

It is known that bile acids, including Glycolithocholic acid (sodium), play a crucial role in maintaining intracellular homeostasis and energy balance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithocholylglycine (sodium) can be synthesized from lithocholic acid and glycine methyl ester. The synthesis involves the conjugation of lithocholic acid with glycine, followed by purification through preparative thin-layer chromatography and saponification . The sodium salt form is then obtained by neutralizing the glycine-conjugated lithocholic acid with sodium hydroxide .

Industrial Production Methods

The industrial production of lithocholylglycine (sodium) typically involves high-pressure liquid chromatography (HPLC) for the analysis and separation of conjugated bile acids. This method allows for the simultaneous resolution of sulfated and unsulfated lithocholyl amidates, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Lithocholylglycine (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithocholylglycine (sodium) is unique due to its glycine-conjugated structure, which enhances its solubility and facilitates its excretion in bile. This property makes it particularly useful in the diagnosis and study of liver and gastrointestinal diseases .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKBJAKZKFBLIB-LGURPPGFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Reactant of Route 2
Reactant of Route 2
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Reactant of Route 3
Reactant of Route 3
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Reactant of Route 4
Reactant of Route 4
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Reactant of Route 5
Reactant of Route 5
GLYCOLITHOCHOLIC ACID, SODIUM SALT
Reactant of Route 6
Reactant of Route 6
GLYCOLITHOCHOLIC ACID, SODIUM SALT

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.